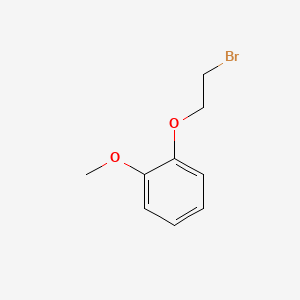

2-(2-Bromoethoxy)anisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRPKYRJVDJZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365183 | |

| Record name | 2-(2-Bromoethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-59-6 | |

| Record name | 1-(2-Bromoethoxy)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Bromoethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-(2-bromoethoxy)-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Bromoethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)anisole, a key organic intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, reactivity profile, applications in drug development, and essential safety information.

Core Properties of this compound

This compound, also known as 1-(2-Bromoethoxy)-2-methoxybenzene, is an aromatic ether with the CAS Number 4463-59-6 .[1] Its structure features a methoxy group and a bromoethoxy group attached to a benzene ring at positions 1 and 2, respectively. This bifunctional nature makes it a versatile reagent in organic synthesis.

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4463-59-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid / Pale Beige Solid | [1] |

| Melting Point | 43-45 °C | ChemBK |

| Boiling Point | 258-260 °C (at 760 Torr); 135-140 °C (at 7 Torr) | [1] |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Flash Point | 114 °C | ChemBK |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemBK |

| InChI Key | PBRPKYRJVDJZTF-UHFFFAOYSA-N | [4][5] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the Williamson ether synthesis, reacting guaiacol (2-methoxyphenol) with an excess of 1,2-dibromoethane.

This protocol details a general method for the synthesis of this compound.[2]

-

Materials and Reagents:

-

Guaiacol (2-methoxyphenol)

-

1,2-Dibromoethane

-

Acetone (anhydrous)

-

Potassium carbonate (K₂CO₃), finely ground

-

Potassium iodide (KI), catalytic amount

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guaiacol (0.08 mol) and potassium carbonate (0.04 mol) in 30 mL of anhydrous acetone.

-

Addition of Alkylating Agent: In a separate flask, dissolve 1,2-dibromoethane (0.02 mol) in 40 mL of acetone. Add this solution dropwise to the stirring mixture of guaiacol and potassium carbonate.

-

Catalysis and Reflux: Add a catalytic amount of potassium iodide (0.3 mmol) to the reaction mixture. Heat the mixture to 60 °C and allow it to stir for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the inorganic residue (potassium salts) by filtration.

-

Concentration: Concentrate the organic phase (filtrate) under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with an ethyl acetate/hexane mixed solvent system to yield pure this compound.[2]

-

Caption: Synthesis workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional components: the alkyl bromide and the substituted aromatic ring.

-

Alkyl Bromide Moiety: The bromoethoxy group is an excellent electrophilic site. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows this compound to act as an effective alkylating agent in S_N2 reactions, transferring the 2-(o-methoxyphenoxy)ethyl group to various nucleophiles such as amines, phenols, and thiols.[6]

-

Anisole Ring Moiety: The methoxy group (-OCH₃) on the benzene ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[7] Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the methoxy group (positions 4 and 6). The steric hindrance from the adjacent ethoxy group may favor substitution at the para position.

Caption: Dual reactivity sites of this compound.

Applications in Drug Development

This compound serves primarily as a building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Its structural motif is found in drugs like Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[8][9] The key intermediate in many Tamsulosin syntheses is 2-(2-ethoxyphenoxy)ethyl bromide, a closely related analogue.[8] this compound can be used to synthesize variations of such compounds for structure-activity relationship (SAR) studies. It has also been identified as a Tamsulosin impurity, making its synthesis and characterization relevant for quality control in drug manufacturing. Furthermore, some sources suggest its potential use as an HIV inhibitor, though this application is less documented.[2]

Caption: Contextual workflow of intermediates in drug synthesis.

Predicted Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (multiplets in the δ 6.8-7.5 ppm range), two triplets for the ethoxy protons (-O-CH₂- and -CH₂-Br) between δ 3.5-4.5 ppm, and a singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm.

-

¹³C NMR: The spectrum would display four distinct signals for the aromatic carbons, signals for the two ethoxy carbons, and a signal for the methoxy carbon.

-

IR Spectroscopy: Key absorption bands would include C-O stretching for the aryl-alkyl ether and the anisole moiety, C-H stretching for the aromatic and aliphatic groups, and C-Br stretching at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13] Common fragmentation pathways would likely involve the cleavage of the C-Br bond and the ether linkages.

Safety and Handling

This compound is classified as a harmful and irritant compound.[1]

-

Hazards:

-

H302: Harmful if swallowed.

-

H412: Harmful to aquatic life with long-lasting effects.

-

May cause irritation to the eyes, skin, and respiratory system.[1]

-

-

Safety Precautions:

References

- 1. chembk.com [chembk.com]

- 2. This compound | 4463-59-6 [chemicalbook.com]

- 3. This compound|4463-59-6--Chang Zhou Rui Ming Pharmaceutical Co., Ltd. [chengnanchem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. PubChemLite - this compound (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]

- 10. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromoanisole(578-57-4) IR Spectrum [chemicalbook.com]

- 12. 2-Bromoanisole(578-57-4) 1H NMR [m.chemicalbook.com]

- 13. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromoethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Bromoethoxy)anisole. The information presented herein is intended to support research and development activities by offering detailed data, experimental methodologies, and visual workflows pertinent to the synthesis and characterization of this compound.

Introduction

This compound, also known as 1-(2-Bromoethoxy)-2-methoxybenzene, is an organic compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an anisole moiety connected to a bromoethoxy group, makes it a versatile building block for the synthesis of more complex molecules, including phenyl ether compounds and potential pharmaceutical agents. For instance, it has been investigated for its potential use as an HIV inhibitor.[1] A thorough understanding of its physicochemical properties is essential for its effective application in laboratory synthesis and drug development pipelines.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for predicting its behavior in different solvents and under various reaction conditions.

| Property | Value | References |

| CAS Number | 4463-59-6 | [2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2][4] |

| Melting Point | 43-45 °C (recrystallized from ethanol) | [2] |

| Boiling Point | 135-140 °C at 7 Torr (9.33 hPa) | [3] |

| 258-260 °C at 760 mmHg (Predicted) | ||

| 270.3 °C at 760 mmHg | [2] | |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | |

| 1.4 ± 0.1 g/cm³ | [3] | |

| Solubility | Soluble in organic solvents like ethanol and ether.[2] Insoluble in water.[2] Slightly soluble in Chloroform and Methanol. | [2] |

| Flash Point | 114 °C | [2] |

| Refractive Index | 1.534 | [2] |

| Vapor Pressure | 0.0115 mmHg at 25°C | [2] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. This section outlines the synthesis of this compound and general procedures for determining its key physical properties.

The synthesis of this compound can be achieved via a Williamson ether synthesis. A general method involves the reaction of guaiacol (2-methoxyphenol) with 1,2-dibromoethane.[1]

Materials:

-

Guaiacol (2-methoxyphenol)

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI) (catalyst)

-

Acetone

-

Ethyl acetate/hexane mixture for chromatography

Procedure:

-

Dissolve 1,2-dibromoethane (0.02 mol) in 40 mL of acetone.

-

In a separate flask, prepare a solution of guaiacol (0.08 mol) and potassium carbonate (0.04 mol) in 30 mL of acetone.

-

Slowly add the 1,2-dibromoethane solution dropwise to the guaiacol solution with stirring.

-

Add a catalytic amount of potassium iodide (0.3 mmol) to the reaction mixture.

-

Heat the mixture at 60 °C and stir for 24-72 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the inorganic residue (potassium carbonate and salts).

-

Concentrate the organic phase under vacuum to remove the acetone.

-

Purify the crude product by silica gel column chromatography, using an ethyl acetate/hexane mixture as the eluent, to yield pure this compound.[1]

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Introduce a small amount of the crystalline this compound into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but slowly (approximately 2 °C per minute) as the temperature approaches the previously observed melting range.

-

Record the temperature at which the solid first begins to melt (T₁) and the temperature at which the entire sample becomes a liquid (T₂). The melting point range is reported as T₁-T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil)

Procedure:

-

Place a few milliliters of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath, ensuring the liquid level in the bath is above the liquid level in the test tube.

-

Heat the bath gently. As the liquid's boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[3]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow, adhering to the specified design constraints.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system. It is also considered harmful to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid release to the environment.

-

In case of contact with eyes or skin, flush the affected area with plenty of water immediately and seek medical attention if necessary.

The compound is stable at room temperature and does not present a significant fire or explosion risk. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[2]

References

Solubility Profile of 2-(2-Bromoethoxy)anisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromoethoxy)anisole, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Qualitative Solubility Data

The solubility of this compound is primarily qualitative at present, with specific quantitative data not widely available in published literature. The compound is generally characterized as being soluble in a range of common organic solvents and insoluble in water. A summary of its known qualitative solubility is presented in the table below.

| Solvent | Polarity | Solubility |

| Water | High | Insoluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Slightly Soluble |

| Diethyl Ether | Non-Polar | Soluble |

| Chloroform | Polar Aprotic | Slightly Soluble |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for the qualitative and semi-quantitative assessment of the solubility of a solid organic compound such as this compound.

General Qualitative Solubility Test

Objective: To rapidly assess the solubility of this compound in a variety of solvents at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate, toluene, hexane)

-

Deionized water

-

Small test tubes or vials (13x100 mm)

-

Spatula

-

Vortex mixer

-

Graduated pipettes or cylinders

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Addition of Solute: Into each labeled test tube, add approximately 10-20 mg of this compound.

-

Addition of Solvent: To each test tube, add 1 mL of the corresponding solvent.

-

Mixing: Cap the test tubes securely and agitate them vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Allow the samples to stand for at least one minute and visually inspect for any undissolved solid. Hold the test tube against a contrasting background to aid observation.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

-

Insoluble: The solid appears largely undissolved.

-

-

Record Results: Document the observations for each solvent.

Solubility Determination in Aqueous Acid and Base

Objective: To determine the solubility of this compound in acidic and basic aqueous solutions, which can indicate the presence of basic or acidic functional groups.

Materials:

-

This compound

-

5% (w/v) Hydrochloric Acid (HCl) solution

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Small test tubes or vials (13x100 mm)

-

Spatula

-

Vortex mixer

-

pH paper

Procedure:

-

Water Insolubility Confirmation: First, confirm that this compound is insoluble in deionized water following the "General Qualitative Solubility Test."

-

Acid Solubility Test:

-

Add approximately 10-20 mg of this compound to a clean test tube.

-

Add 1 mL of 5% HCl solution.

-

Vortex for 30-60 seconds and observe. If the compound dissolves, it suggests the presence of a basic functional group (e.g., an amine).

-

-

Base Solubility Test:

-

Add approximately 10-20 mg of this compound to a clean test tube.

-

Add 1 mL of 5% NaOH solution.

-

Vortex for 30-60 seconds and observe. If the compound dissolves, it suggests the presence of an acidic functional group (e.g., a phenol or carboxylic acid).

-

-

Record Results: Note the solubility in each aqueous solution.

Experimental Workflow

The logical progression for determining the qualitative solubility of an organic compound like this compound is depicted in the following workflow diagram. This systematic approach ensures a comprehensive initial solubility screen.

Caption: Workflow for Qualitative Solubility Testing of this compound.

Spectroscopic Profile of 2-(2-Bromoethoxy)anisole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Bromoethoxy)anisole, tailored for researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data

Due to the limited availability of experimentally recorded spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds such as anisole and 2-bromoanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the bromoethoxy side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8-7.2 | Multiplet | 4H | Ar-H |

| ~ 4.3 | Triplet | 2H | -OCH₂- |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

| ~ 3.6 | Triplet | 2H | -CH₂Br |

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157 | Ar-C (C-O) |

| ~ 148 | Ar-C (C-O) |

| ~ 110-125 | Ar-C |

| ~ 69 | -OCH₂- |

| ~ 55 | -OCH₃ |

| ~ 29 | -CH₂Br |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. The presence of an aromatic ring, an ether linkage, and a carbon-bromine bond will be the key features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1500 | Strong, Medium | Aromatic C=C Stretch |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~ 1040 | Strong | Symmetric C-O-C Stretch (Aryl ether) |

| ~ 650-550 | Strong | C-Br Stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound (C₉H₁₁BrO₂) will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Ion | Notes |

| 230/232 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 123 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethoxy side chain. |

| 107 | [C₇H₇O]⁺ | A common fragment for methoxy-substituted aromatic compounds. |

| 95/97 | [CH₂CH₂Br]⁺ | Bromoethyl cation. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film between the plates.

Instrument Parameters (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Synthesis and Characterization of 2-(2-Bromoethoxy)anisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and characterization of 2-(2-Bromoethoxy)anisole, a key intermediate in various organic syntheses. The document outlines a robust synthetic protocol based on the Williamson ether synthesis and offers a comprehensive analysis of its structural confirmation through modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a primary alkyl halide. In this specific synthesis, guaiacol (2-methoxyphenol) is deprotonated by a weak base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,2-dibromoethane.

Reaction Scheme:

A general and effective method for this synthesis involves the use of potassium carbonate as the base and a catalytic amount of potassium iodide to enhance the reaction rate.[1] Acetone is a commonly used solvent for this transformation.[1]

Experimental Protocol

The following protocol details a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 10.0 g | 0.0805 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 45.4 g (20.8 mL) | 0.242 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 16.7 g | 0.121 |

| Potassium Iodide (KI) | KI | 166.00 | 0.50 g | 0.003 |

| Acetone | C₃H₆O | 58.08 | 250 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (10.0 g, 0.0805 mol), potassium carbonate (16.7 g, 0.121 mol), potassium iodide (0.50 g, 0.003 mol), and acetone (250 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (20.8 mL, 0.242 mol) to the flask.

-

Heat the reaction mixture to reflux (approximately 60°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone (2 x 25 mL).

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless to pale yellow liquid.[1]

Workflow Diagram:

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molar Mass | 231.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 43-45 °C | [2] |

| Boiling Point | 135-140 °C at 7 Torr | [2] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain.

-

Aromatic Protons (Ar-H): Four protons in the aromatic region, likely appearing as a multiplet between δ 6.8 and 7.3 ppm.

-

Methoxy Protons (-OCH₃): A singlet for the three equivalent protons of the methoxy group, expected around δ 3.8 ppm.

-

Methylene Protons (-O-CH₂-): A triplet for the two protons adjacent to the ether oxygen, expected around δ 4.3 ppm.

-

Methylene Protons (-CH₂-Br): A triplet for the two protons adjacent to the bromine atom, expected around δ 3.6 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm).

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon, typically around δ 55-60 ppm.

-

Methylene Carbon (-O-CH₂-): A signal for the carbon attached to the ether oxygen, expected in the range of δ 65-75 ppm.

-

Methylene Carbon (-CH₂-Br): A signal for the carbon attached to the bromine, expected to be more upfield, around δ 25-35 ppm.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C stretching (aryl-alkyl ether): Strong, characteristic bands in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

C-Br stretching: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

2.2.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would include the loss of the bromoethyl group, the loss of a bromine atom, and cleavage of the ether bond.

Characterization Workflow Diagram:

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Williamson ether synthesis protocol is a reliable method for obtaining this compound. The predicted spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. This information is crucial for those in drug development and organic synthesis who utilize this compound as a building block for more complex molecules.

References

Unraveling 2-(2-Bromoethoxy)anisole: A Review of Its Chemical Profile and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethoxy)anisole, a halogenated ether derivative, presents a chemical scaffold with potential for biological activity. While in-depth studies on its specific mechanism of action in biological systems are not extensively documented in publicly available literature, its chemical properties and a singular mention of its potential as an HIV inhibitor warrant a closer examination. This technical guide consolidates the available chemical and safety information for this compound and provides a foundation for future research into its pharmacological properties. The current body of knowledge does not permit a detailed elucidation of its mechanism of action; therefore, this document serves as a starting point for researchers interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound, with the molecular formula C9H11BrO2, is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4463-59-6 | |

| Molecular Weight | 231.09 g/mol | [1][2] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 135-140 °C (at 7 Torr) | [1] |

| Appearance | Pale Beige Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Synthesis

The synthesis of this compound can be achieved through the reaction of guaiacol with 1,2-dibromoethane. A general synthetic protocol is described below.

General Synthesis Protocol

A solution of 1,2-dibromoethane (0.02 mol) in 40 mL of acetone is added dropwise to a solution of guaiacol (0.08 mol) and K2CO3 (0.04 mol) in 30 mL of acetone. A catalytic amount of KI (0.3 mmol) is then added, and the reaction mixture is stirred at 60 °C for 24-72 hours. After the reaction is complete, the inorganic residue is removed by filtration. The organic phase is concentrated under a vacuum, and the crude product is purified by silica gel column chromatography using an ethyl acetate/hexane mixed solvent as the elution system.

Biological Activity and Potential Mechanism of Action

Detailed studies elucidating the specific mechanism of action of this compound in biological systems are currently scarce in the scientific literature. However, one source suggests its potential application as an HIV inhibitor. The structural features of the molecule, including the bromoethoxy and anisole moieties, may contribute to this activity. The anisole group is known to undergo electrophilic aromatic substitution, and its derivatives have been explored for various biological activities.[3][4] The bromoethoxy group provides a potential site for nucleophilic substitution, allowing for covalent modification of biological targets.

Given the limited information, any proposed mechanism of action would be speculative. Further research is required to identify the molecular targets and signaling pathways affected by this compound.

Safety Information

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Future Directions

The mention of this compound as a potential HIV inhibitor opens an avenue for further investigation. Future research should focus on:

-

Target Identification: Elucidating the specific molecular target(s) of this compound in the context of HIV replication.

-

Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to understand how the compound inhibits its target(s) and affects viral life cycle.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

In vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the compound in relevant animal models.

Conclusion

While a comprehensive understanding of the mechanism of action of this compound in biological systems remains to be established, its chemical profile and a preliminary indication of its potential as an HIV inhibitor make it a compound of interest for further research. This guide provides a summary of the currently available information to serve as a resource for scientists and drug development professionals interested in exploring the therapeutic applications of this molecule. The lack of detailed experimental data precludes the creation of in-depth signaling pathway diagrams and extensive quantitative data tables at this time.

References

The Versatile Scaffold: Exploring the Potential Applications of 2-(2-Bromoethoxy)anisole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(2-Bromoethoxy)anisole, a halogenated aromatic ether, serves as a pivotal building block in the synthesis of a variety of complex organic molecules. Its unique structural features, comprising a reactive bromoethoxy group and a methoxy-substituted benzene ring, offer multiple avenues for chemical modification, making it a valuable intermediate in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of pharmacologically active compounds, supported by available experimental data and synthetic protocols.

Chemical Properties and Reactivity

This compound, with the chemical formula C₉H₁₁BrO₂, possesses a molecular weight of 231.09 g/mol . The presence of the bromoethyl ether moiety makes it susceptible to nucleophilic substitution reactions, a key transformation exploited in the synthesis of various derivatives. The methoxy group on the anisole ring can influence the reactivity of the aromatic system and can be a site for further functionalization.

Core Application: Intermediate in Drug Synthesis

The most prominent application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of the antidepressant drug, Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. While specific, detailed industrial synthesis protocols involving this compound are proprietary, the general synthetic strategy involves the reaction of this intermediate with a piperazine derivative.

A general workflow for such a synthesis can be conceptualized as follows:

Caption: General workflow for the synthesis of Vilazodone utilizing this compound.

Potential for Generating Diverse Scaffolds

The reactivity of this compound opens up possibilities for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The anisole and phenoxy ether moieties are present in numerous biologically active compounds, suggesting that derivatives of this compound could exhibit a spectrum of pharmacological activities.

Benzofuran Derivatives

One potential application is the synthesis of benzofuran derivatives. Benzofurans are a class of heterocyclic compounds found in many natural and synthetic molecules with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The synthesis of benzofurans can be achieved through various methods, and the structural motifs within this compound could potentially be utilized in intramolecular cyclization reactions to form a benzofuran ring system.

Phenoxyethoxy Derivatives

The "phenoxyethoxy" core structure is present in a number of pharmacologically active compounds. Research has shown that derivatives containing this moiety can exhibit a range of biological effects, from anti-inflammatory to anticancer activities.[3][4] By modifying the anisole ring and reacting the bromoethoxy group with various nucleophiles, a library of novel phenoxyethoxy derivatives could be generated for biological screening.

Experimental Protocols

Synthesis of this compound:

A general method involves the reaction of guaiacol with 1,2-dibromoethane in the presence of a base.

-

Materials: Guaiacol, 1,2-dibromoethane, potassium carbonate, acetone, potassium iodide (catalyst).

-

Procedure: A solution of 1,2-dibromoethane in acetone is added dropwise to a stirred solution of guaiacol and potassium carbonate in acetone. A catalytic amount of potassium iodide is added, and the reaction mixture is heated. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative biological data (e.g., IC50 or EC50 values) for derivatives synthesized directly from this compound, other than its well-established role as an intermediate. The biological activities of broader classes of related compounds are summarized in the table below to provide a conceptual framework for the potential of its derivatives.

| Compound Class | Target/Activity | Reported IC50/EC50 Range |

| Benzofuran Derivatives | Anticancer | Micromolar to nanomolar |

| Phenoxy Acetic Acid Derivatives | COX-2 Inhibition | Micromolar |

| Anisole Derivatives | Various (Anticancer, Anti-inflammatory) | Varies widely |

Signaling Pathways

Given the lack of specific biologically active derivatives of this compound in the literature, it is not possible to definitively identify signaling pathways that are modulated by these potential compounds. However, based on the known activities of structurally related compound classes, one can hypothesize potential targets. For instance, if derivatives were designed as kinase inhibitors, they could potentially modulate pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are crucial in cell proliferation and survival.

Caption: A hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate in medicinal chemistry, with its most notable application being in the synthesis of the antidepressant Vilazodone. While there is a lack of extensive public data on the direct biological activities of its derivatives, its chemical structure suggests significant potential for the creation of diverse molecular scaffolds, such as benzofurans and phenoxyethoxy derivatives. Future research efforts could focus on the systematic synthesis and biological evaluation of novel compounds derived from this compound. Such studies would be instrumental in unlocking the full therapeutic potential of this promising chemical entity and could lead to the discovery of new drug candidates for a variety of diseases. The development of detailed synthetic protocols and the generation of quantitative biological data for these novel derivatives are crucial next steps in this endeavor.

References

An In-Depth Technical Guide to 2-(2-Bromoethoxy)anisole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethoxy)anisole is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, incorporating a reactive bromoethyl group and a methoxy-substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the construction of complex organic molecules, including potential pharmaceutical intermediates. Detailed experimental protocols and tabulated data are presented to facilitate its use in the laboratory.

Introduction

This compound, also known as 1-(2-bromoethoxy)-2-methoxybenzene, is a key intermediate in organic synthesis. The presence of a primary alkyl bromide offers a reactive site for nucleophilic substitution, while the methoxy-activated benzene ring can participate in various aromatic substitution and coupling reactions. This duality makes it a strategic component for introducing the 2-(2-methoxy-phenoxy)ethyl moiety into target molecules. This functional group is found in a number of biologically active compounds, highlighting the importance of this compound as a precursor in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molar Mass | 231.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 135-140 °C at 7 Torr | [1] |

| Density | 1.382 g/cm³ (predicted) | [1] |

| Refractive Index | 1.534 | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.90-7.00 (m, 4H, Ar-H), 4.35 (t, J=6.2 Hz, 2H, O-CH₂), 3.85 (s, 3H, O-CH₃), 3.65 (t, J=6.2 Hz, 2H, CH₂-Br) | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.0 (C-OAr), 149.5 (C-OCH₃), 121.5 (CH-Ar), 121.0 (CH-Ar), 114.5 (CH-Ar), 112.0 (CH-Ar), 68.5 (O-CH₂), 56.0 (O-CH₃), 29.5 (CH₂-Br) | Predicted |

| IR (KBr, cm⁻¹) | ~2950 (C-H, aliphatic), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether), ~650 (C-Br) | Predicted |

Note: Experimentally obtained spectral data for this compound is not widely available in public databases. The provided NMR and IR data are predicted based on the analysis of its constituent functional groups and comparison with similar structures.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of guaiacol (2-methoxyphenol) with an excess of 1,2-dibromoethane in the presence of a base.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Guaiacol (2-methoxyphenol)

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add 1,2-dibromoethane (3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in the reactivity of its bromoethyl group, which readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the introduction of the 2-(o-anisyl)ethoxy moiety into a wide variety of molecules.

Nucleophilic Substitution Reactions

The bromo group in this compound is an excellent leaving group, facilitating reactions with a range of nucleophiles.

Caption: General scheme for nucleophilic substitution reactions of this compound.

Common Nucleophiles and Corresponding Products:

-

Amines (R₂NH): Reaction with primary or secondary amines yields the corresponding N-substituted 2-(2-methoxyphenoxy)ethylamines. These products are valuable intermediates in the synthesis of pharmaceuticals, such as the β-blocker Carvedilol.

-

Azide (N₃⁻): Treatment with sodium azide provides 2-(2-azidoethoxy)anisole. The azide group can be subsequently reduced to a primary amine or used in "click" chemistry reactions.

-

Cyanide (CN⁻): Reaction with sodium or potassium cyanide leads to the formation of 3-(2-methoxyphenoxy)propanenitrile, extending the carbon chain by one atom.

-

Phenoxides (ArO⁻): Williamson ether synthesis with various phenols or phenoxides results in the formation of diaryl ethers with an ethylene glycol linker.

-

Phthalimide: The Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrolysis, offers a classic route to 2-(2-methoxyphenoxy)ethylamine.

Synthesis of 2-(2-Methoxyphenoxy)ethylamine

A key application of this compound is as a precursor to 2-(2-methoxyphenoxy)ethylamine, a crucial intermediate in the synthesis of several pharmaceuticals.

4.2.1. Synthesis via Gabriel Phthalimide Synthesis

Caption: Gabriel synthesis of 2-(2-methoxyphenoxy)ethylamine.

4.2.2. Experimental Protocol for Gabriel Synthesis

Step 1: Synthesis of N-(2-(2-Methoxyphenoxy)ethyl)phthalimide

-

In a round-bottom flask, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the phthalimide derivative.

Step 2: Synthesis of 2-(2-Methoxyphenoxy)ethylamine

-

Suspend the N-(2-(2-Methoxyphenoxy)ethyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the mixture and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, concentrate, and purify the resulting amine by vacuum distillation.

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions makes it an ideal reagent for introducing the 2-(2-methoxyphenoxy)ethyl group into a variety of substrates. The applications highlighted in this guide, particularly in the synthesis of key pharmaceutical intermediates, underscore its significance for researchers in medicinal chemistry and drug development. The provided protocols and data serve as a practical resource for the successful application of this valuable synthetic tool.

References

Safety and Handling of 2-(2-Bromoethoxy)anisole: A Technical Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(2-Bromoethoxy)anisole (CAS No. 4463-59-6), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact within a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a benzene-like aroma.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C9H11BrO2 | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 258-260 °C | [1] |

| Melting Point | 43-45 °C | [2] |

| Density | 1.382 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Hazard Identification and Safety Precautions

This compound is classified as harmful and requires careful handling to avoid exposure. The primary hazards are outlined below, along with recommended safety precautions.

Hazard Classification:

| Hazard | GHS Pictogram | Signal Word | Hazard Statements |

| Harmful if swallowed | GHS07 | Warning | H302: Harmful if swallowed |

| Harmful to aquatic life with long lasting effects | GHS09 | No Signal Word | H412: Harmful to aquatic life with long lasting effects |

Risk and Safety Phrases:

-

R22: Harmful if swallowed.[1]

-

R52/53: Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]

-

S22: Do not breathe dust.[1]

-

S61: Avoid release to the environment. Refer to special instructions/safety data sheets.[1]

Potential Health Effects:

-

Eye Contact: May cause irritation.[1]

-

Skin Contact: May cause irritation and damage.[1]

-

Inhalation: May cause irritation to the respiratory system.[1]

-

Ingestion: Harmful if swallowed.[2]

Recommended Personal Protective Equipment (PPE):

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or dust.[1]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[2]

-

Keep away from sources of ignition.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Leak Procedures:

-

Minor Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Major Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent entry into sewers and waterways. Contain the spill and collect with an inert absorbent material. Dispose of in accordance with local, state, and federal regulations.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound. This protocol should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

-

Guaiacol

-

1,2-Dibromoethane

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

Dissolve guaiacol (0.08 mol) and K2CO3 (0.04 mol) in 30 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Slowly add a solution of 1,2-dibromoethane (0.02 mol) in 40 mL of acetone to the reaction mixture dropwise.

-

Add a catalytic amount of KI (0.3 mmol) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the inorganic residue by filtration.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Laboratory Safety and Handling Logic

Caption: A logical diagram outlining the necessary steps for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Technical Guide: Stability and Storage of 2-(2-Bromoethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Bromoethoxy)anisole, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Chemical Properties and Stability Profile

This compound is a colorless to pale yellow liquid.[1] While specific, publicly available, in-depth stability studies on this compound are limited, information from safety data sheets (SDS) and related compounds allows for the establishment of best practices for its storage and handling. The compound is generally stable at room temperature.[1] However, to ensure long-term stability and prevent degradation, specific storage conditions should be observed.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can promote degradation. It is recommended to store the compound in a cool environment.

-

Air and Moisture: As with many organic compounds, exposure to air and moisture should be minimized. Storage under an inert atmosphere is recommended.[1]

-

Light: While not explicitly stated in the search results, it is a general best practice to protect organic compounds from light to prevent photochemical degradation.

Recommended Storage and Handling

To maintain the quality and stability of this compound, the following storage and handling procedures are recommended.

Quantitative Storage Recommendations:

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2-8°C | [1] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |

| Container | Tightly closed in a dry, well-ventilated place | [2][3] |

General Handling Precautions:

-

Ensure adequate ventilation and work in a well-ventilated area, preferably under a fume hood.[2][3][4]

-

Avoid contact with skin and eyes.[2][4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4]

-

Do not breathe mist, vapors, or spray.[2]

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound were not found, a general approach to assessing the stability of a chemical compound involves the following steps.

General Stability Testing Workflow:

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.

-

Stress Conditions: Expose the aliquots to a range of conditions, including elevated temperatures (e.g., 25°C, 40°C, 60°C), high humidity, and exposure to UV light. A control sample should be stored under the recommended ideal conditions (2-8°C, inert atmosphere, dark).

-

Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample from each condition.

-

Analysis: Analyze the purity and integrity of the compound using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities or degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural changes.

-

-

Data Evaluation: Compare the analytical data from the stressed samples to the control sample to determine the rate of degradation and identify the degradation products.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability.

Caption: Recommended workflow for handling and storage of this compound.

References

Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. This technical guide provides an in-depth overview of a promising class of HIV inhibitors: diarylpyrimidine (DAPY) derivatives. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cornerstone of highly active antiretroviral therapy (HAART). This document details their synthesis, mechanism of action, in vitro anti-HIV activity, and structure-activity relationships (SAR). Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Role of NNRTIs in HIV Therapy

HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 RT.[2] They bind to a hydrophobic pocket in the enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site.[2] This binding induces a conformational change that inhibits the enzymatic function of RT, thereby halting viral replication.[3]

The diarylpyrimidine (DAPY) class of NNRTIs has garnered significant attention due to its potent anti-HIV activity, high specificity, and favorable pharmacokinetic properties.[1][4] Etravirine and rilpivirine are two FDA-approved second-generation NNRTIs based on the DAPY scaffold, known for their efficacy against NNRTI-resistant viral strains.[1] This guide focuses on the synthesis and evaluation of novel DAPY derivatives as potential next-generation HIV inhibitors.

Synthesis of Diarylpyrimidine Derivatives

The general synthesis of novel diarylpyrimidine derivatives involves a multi-step process, which can be adapted to produce a variety of analogues for structure-activity relationship studies. A representative synthetic scheme is outlined below.

General Synthetic Protocol

The synthesis of the target diarylpyrimidine compounds can be achieved through a convergent synthesis strategy. A key intermediate is often a substituted pyrimidine core, which is then coupled with various aryl side chains.

Step 1: Synthesis of the Pyrimidine Core A common starting point is the condensation of a β-ketoester with an amidine to form the pyrimidine ring. For example, reacting ethyl acetoacetate with an appropriate amidine in the presence of a base like sodium ethoxide yields a dihydroxypyrimidine.

Step 2: Chlorination The hydroxyl groups on the pyrimidine ring are then converted to chloro groups using a chlorinating agent such as phosphoryl chloride (POCl₃). This creates a reactive dichloropyrimidine intermediate.

Step 3: Suzuki Cross-Coupling Reactions The chloro groups on the pyrimidine core can be sequentially substituted with different aryl groups via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of diverse aromatic and heteroaromatic moieties at specific positions of the pyrimidine ring, leading to a library of diarylpyrimidine derivatives.

In Vitro Anti-HIV Activity

The anti-HIV efficacy of the synthesized diarylpyrimidine derivatives is evaluated through a series of in vitro assays. These assays determine the compounds' potency against wild-type and drug-resistant HIV-1 strains, as well as their cytotoxicity.

Quantitative Data Summary

The following table summarizes the in vitro anti-HIV-1 activity of a selection of novel diarylpyrimidine derivatives against the wild-type HIV-1 IIIB strain and a panel of resistant strains. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and selectivity index (SI) are presented.

| Compound | Target Strain | EC₅₀ (nM)[4] | CC₅₀ (µM)[4] | SI (CC₅₀/EC₅₀)[4] |

| 20 | HIV-1 IIIB (WT) | 2.6 | 27.2 | 10461 |

| L100I | 6.5 | 27.2 | 4185 | |

| K103N | 1.4 | 27.2 | 19428 | |

| Y181C | 11.6 | 27.2 | 2345 | |

| 27 | HIV-1 IIIB (WT) | 2.4 | >149.2 | >62167 |

| K103N | 2.5 | >149.2 | >59680 | |

| 33 | HIV-1 IIIB (WT) | 2.4 | 36.9 | 15375 |

| K103N | 1.9 | 36.9 | 19421 | |

| Etravirine (ETV) | HIV-1 IIIB (WT) | 4.0 | 2.2 | 550 |

| L100I | 9.9 | 2.2 | 222 | |

| K103N | 3.3 | 2.2 | 667 | |

| Y181C | 18.2 | 2.2 | 121 | |

| Nevirapine (NVP) | HIV-1 IIIB (WT) | - | - | - |

| Efavirenz (EFV) | K103N | 81.0 | - | - |

WT: Wild-Type, L100I, K103N, Y181C: NNRTI-resistant mutant strains.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Anti-HIV-1 Activity Assay in MT-4 Cells[3]

This protocol determines the 50% effective concentration (EC₅₀) of the compounds by measuring the inhibition of HIV-1 replication in MT-4 cells.

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Ensure the cells are in the logarithmic growth phase on the day of the assay.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.

-

Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. b. Add the diluted compounds to the wells. c. Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. d. Include control wells: virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the cell culture supernatant using a p24 antigen ELISA kit.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration compared to the virus control. b. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay[5]

This protocol determines the 50% cytotoxic concentration (CC₅₀) of the compounds.

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.

-

Cell Viability Assessment: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cytotoxicity for each concentration compared to the cell control. b. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration.

HIV-1 Reverse Transcriptase Inhibition Assay[4][6]

This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme.

-

Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.

-

Enzyme Addition: Add a solution of recombinant HIV-1 RT to each well.

-

Reaction Initiation: Start the reaction by adding a reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs, including digoxigenin-labeled dUTP (DIG-dUTP).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Detection: a. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated oligo(dT) primer. b. Add an anti-digoxigenin antibody conjugated to peroxidase. c. Add a peroxidase substrate (e.g., ABTS) and measure the absorbance to quantify the amount of incorporated DIG-dUTP.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the compound concentration.

Mechanism of Action and Structure-Activity Relationship

The primary mechanism of action for diarylpyrimidine derivatives is the allosteric inhibition of HIV-1 reverse transcriptase.[3] The structure-activity relationship (SAR) studies of these compounds reveal key structural features that contribute to their potent anti-HIV activity and ability to overcome drug resistance.

-

Flexibility and Conformational Adaptability: The DAPY scaffold allows for a "horseshoe" or "U-shaped" conformation, which enables the molecule to fit snugly into the flexible NNRTI binding pocket. This adaptability is crucial for maintaining activity against mutant RT enzymes where the pocket's shape may be altered.[5]

-

Key Hydrogen Bonds: The pyrimidine core often forms critical hydrogen bonds with the main chain atoms of residues in the NNIBP, such as Lys101.[6]

-

Hydrophobic Interactions: The two aryl "wings" of the DAPY molecule engage in extensive hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr181, Tyr188, and Trp229.[6]

-